1-(Benzoxazol-2-ylthio)-propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-ylsulfanyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-7(12)6-14-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEPOFNIZNWZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337177 | |
| Record name | 1-(Benzoxazol-2-ylthio)-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112854-83-8 | |
| Record name | 1-(Benzoxazol-2-ylthio)-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzoxazol 2 Ylthio Propan 2 One and Its Core Fragments
Strategies for Benzoxazole (B165842) Ring System Construction
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal and materials chemistry. Its synthesis is most commonly achieved through the cyclization of ortho-substituted aminophenols.
The most prevalent and versatile method for constructing the benzoxazole ring involves the condensation of a 2-aminophenol with a suitable one-carbon electrophile, followed by intramolecular cyclization and dehydration. A variety of carbonyl-containing compounds can serve as the electrophilic partner, including carboxylic acids, aldehydes, acyl chlorides, and esters. researchgate.net
The general mechanism begins with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the reaction partner. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed imine or related intermediate. The final step is a dehydration reaction, which results in the aromatic benzoxazole ring. For instance, the reaction with aldehydes proceeds via the formation of a phenolic Schiff base, which then undergoes oxidative cyclization. researchgate.net Similarly, reacting 2-aminophenol with tertiary amides in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine leads to the formation of an amidinium salt intermediate, which is then attacked by the 2-aminophenol to initiate the cyclization cascade. mdpi.com
The choice of reaction partner allows for the introduction of various substituents at the 2-position of the benzoxazole ring. The versatility of 2-aminophenol as a precursor has made this approach a cornerstone for the synthesis of a wide array of functionalized benzoxazole derivatives. researchgate.net
Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods for benzoxazole synthesis. These approaches offer advantages such as higher yields, milder reaction conditions, and the ability to recycle the catalyst. nih.govacs.org
Metal-Catalyzed Synthesis: Various transition metals have been employed to catalyze the synthesis of benzoxazoles. Ruthenium catalysts, for example, are effective in the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol. acs.org In this process, the alcohol is first oxidized to an aldehyde in situ, which then condenses with the 2-aminophenol and cyclizes. acs.org Copper catalysts, often in the form of copper(I) iodide (CuI) or copper(II) oxide nanoparticles, are also widely used. organic-chemistry.org These can catalyze the intramolecular cyclization of o-bromoaryl derivatives or the reaction of 2-aminophenols with β-diketones. organic-chemistry.org
Nanocatalysis: The use of nanocatalysts offers benefits like high surface area and easy recovery. Phosphine-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@PPh₂) have been used as a recyclable ligand in ruthenium-catalyzed reactions. acs.org Copper(II) ferrite nanoparticles have also proven to be efficient and reusable catalysts for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org
Green Synthesis: Green chemistry principles are increasingly being applied to benzoxazole synthesis. This includes the use of Brønsted acidic ionic liquid gels as efficient and recyclable heterogeneous catalysts in solvent-free conditions. nih.govacs.org Other green approaches involve using samarium triflate as a reusable catalyst in an aqueous medium or employing ultrasound irradiation to accelerate the reaction, often under solvent-free conditions. organic-chemistry.orgnih.gov These methods reduce the reliance on volatile organic solvents and simplify the work-up procedures. nih.gov
Table 1: Overview of Catalytic Approaches to Benzoxazole Synthesis
| Catalyst System | Precursors | Key Features |
|---|---|---|
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol, Aldehyde | Solvent-free, high yields, recyclable catalyst. nih.govacs.org |
| Ru₂Cl₄(CO)₆ with PFMNP Ligand | 2-Aminophenol, Primary Alcohol | Heterogeneous, magnetic recyclable ligand, acceptorless dehydrogenative coupling. acs.org |
| Copper(II) Ferrite Nanoparticles | N-(2-halophenyl)benzamides | Sustainable, recyclable heterogeneous catalyst. organic-chemistry.org |
| Samarium Triflate | 2-Aminophenol, Aldehyde | Green method, aqueous medium, mild conditions, reusable catalyst. organic-chemistry.org |
| LAIL@MNP (Lewis acidic ionic liquid on magnetic nanoparticles) | 2-Aminophenol, Aldehyde | Solvent-free, ultrasound irradiation, catalyst recovered by magnet. nih.gov |
| Triflic Anhydride (Tf₂O) / 2-Fluoropyridine | 2-Aminophenol, Tertiary Amide | Cascade reaction involving activation of the amide carbonyl group. mdpi.com |
Synthesis of 2-Mercaptobenzoxazole (B50546) as a Key Intermediate
The compound 1-(Benzoxazol-2-ylthio)-propan-2-one is a thioether derivative of the benzoxazole ring system. Its synthesis requires the preparation of 2-mercaptobenzoxazole (benzo[d]oxazole-2-thiol), which serves as the nucleophilic component in the final step.
The standard and widely adopted method for synthesizing 2-mercaptobenzoxazole involves the reaction of 2-aminophenol with carbon disulfide (CS₂) in the presence of a strong base. humanjournals.com Typically, potassium hydroxide (KOH) is used in an alcoholic solvent like ethanol. The reaction mixture is heated under reflux for several hours. humanjournals.com The mechanism is believed to involve the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 2-mercaptobenzoxazole. After the reaction, the product is typically precipitated by acidifying the reaction mixture with an acid, such as acetic acid. humanjournals.com
An alternative process involves reacting 2-aminophenol or its metal salts with an alkali metal trithiocarbonate in an aqueous solution. google.comgoogle.com This method can be carried out at temperatures ranging from 20°C to 150°C and at an alkaline pH. google.com This approach is also applicable to substituted 2-aminophenols, such as 5-chloro-2-aminophenol, to produce the corresponding substituted 2-mercaptobenzoxazoles. google.comgoogle.com
Table 2: Synthetic Methods for 2-Mercaptobenzoxazole
| Reagents | Solvent/Conditions | Description |
|---|---|---|
| 2-Aminophenol, Carbon Disulfide, Potassium Hydroxide | Ethanol, Reflux | A common laboratory-scale method involving the formation and cyclization of a dithiocarbamate intermediate. humanjournals.com |
| 2-Aminophenol, Alkali Metal Trithiocarbonate | Aqueous Solution, 50-120°C, Alkaline pH | An alternative process suitable for producing various 2-mercaptobenzoxazoles, including halogenated derivatives. google.comgoogle.com |
Formation of the Thioether Linkage in this compound
The final stage in the synthesis of the target compound is the formation of a carbon-sulfur bond, creating the thioether linkage between the benzoxazole core and the propan-2-one moiety.
The formation of the thioether is achieved through a nucleophilic substitution (SN2) reaction. In this step, 2-mercaptobenzoxazole acts as the sulfur nucleophile. The thiol proton is first removed by a base to generate the more nucleophilic thiolate anion. This anion then attacks an appropriate electrophilic precursor carrying the propan-2-one group.
The most common electrophile for this purpose is an α-haloketone, such as 1-chloro-propan-2-one or 1-bromo-propan-2-one. The thiolate anion performs a backside attack on the carbon atom bearing the halogen, displacing the halide ion as the leaving group and forming the desired C-S bond. This type of reaction is a classic and efficient method for the synthesis of thioethers. organic-chemistry.org The use of amide solvents can promote the nucleophilic displacement of the halide by the thiolate ion. acs.org Related reactions, such as the alkylation of 2-mercaptobenzoxazole with ethyl chloroacetate, proceed via the same SN2 mechanism to form a similar thioether linkage, demonstrating the reliability of this synthetic strategy. humanjournals.comx-mol.net
This stereospecific SN2 reaction is a cornerstone in the synthesis of chiral thiols and thioethers, although for the achiral target compound this compound, stereocontrol is not a factor. nih.gov The reaction is generally high-yielding and tolerates a wide range of functional groups, making it a robust final step in the synthetic sequence.
Dehydrative Thioetherification Approaches
Dehydrative thioetherification is an advantageous synthetic route for forming carbon-sulfur bonds, characterized by its high atom economy as water is the only byproduct. In the context of this compound synthesis, this would involve the reaction of benzoxazole-2-thiol with an alcohol precursor of the propan-2-one moiety, such as 1-hydroxypropan-2-one. This reaction is typically catalyzed to facilitate the removal of the hydroxyl group.
A variety of catalytic systems can be employed for this purpose, including both metal-based and metal-free options. Lewis acids such as zinc iodide (ZnI₂), zinc chloride (ZnCl₂), and indium(III) triflate (In(OTf)₃) can activate the alcohol for nucleophilic attack by the thiol. Alternatively, Brønsted acids like triflic acid (TfOH) can protonate the hydroxyl group, transforming it into a good leaving group. For more sustainable processes, heterogeneous catalysts such as NAFION® can be utilized, which simplifies catalyst recovery and reuse.
| Catalyst Type | Examples | General Reaction Conditions |
|---|---|---|
| Metal-Based Catalysts | ZnI₂, ZnCl₂, In(OTf)₃, Ga(OTf)₃ | Mild to moderate temperatures |
| Brønsted Acids | Triflic acid (TfOH) | Often at room temperature |
| Heterogeneous Catalysts | NAFION® | Allows for catalyst recycling |
Phase-Transfer Catalysis in Thioether Formation
Phase-transfer catalysis (PTC) provides an effective method for reacting substances that are soluble in different, immiscible phases. For the synthesis of this compound, PTC can facilitate the reaction between the water-soluble benzoxazole-2-thiolate anion and the organic-soluble chloroacetone. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the thiolate from the aqueous phase to the organic phase, where it reacts with the chloroacetone.
This methodology offers several benefits, including the use of milder reaction conditions and the avoidance of anhydrous solvents. The key components of such a PTC system include an aqueous basic solution to deprotonate the thiol, an organic solvent to dissolve the electrophile, and the phase-transfer catalyst itself.
| Component | Function | Examples |
|---|---|---|
| Phase-Transfer Catalyst | Transports the nucleophile to the organic phase | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS) |
| Aqueous Phase | Contains the deprotonated nucleophile | Aqueous solution of NaOH or KOH |
| Organic Phase | Contains the electrophile | Toluene, Dichloromethane |
Synthetic Routes to the Propan-2-one Moiety and its Connection
Introduction of the Ketone Functionality via Alkylation or Acylation
The most direct and commonly employed method for the synthesis of this compound is the S-alkylation of benzoxazole-2-thiol with chloroacetone. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate of benzoxazole-2-thiol, formed in the presence of a base, attacks the electrophilic carbon of chloroacetone, displacing the chloride ion.
A variety of bases and solvents can be used to effect this transformation, with the choice often depending on the desired reaction rate and conditions.
| Base | Solvent | Temperature |
|---|---|---|
| Potassium carbonate | Acetone, DMF | Room temperature to reflux |
| Sodium hydroxide | Ethanol/Water | Room temperature |
| Triethylamine | Dichloromethane | Room temperature |
Alternative Methods for C-S Bond Formation Adjacent to a Carbonyl Group
Beyond the direct alkylation with α-halo ketones, alternative strategies exist for the formation of the C-S bond adjacent to a carbonyl group. One such method involves the reaction of a pre-formed enolate of a ketone with a sulfur electrophile. For instance, the enolate of acetone could be reacted with a benzoxazole-derived electrophile like benzoxazole-2-sulfenyl chloride. Another potential, though less common, route is the Pummerer rearrangement of a suitably designed sulfoxide (B87167) precursor.
Total Synthesis Strategies for this compound Analogues
The synthesis of analogues of this compound is crucial for studying structure-activity relationships. These strategies typically focus on modifying either the benzoxazole core or the propan-2-one side chain.
Modification of the Benzoxazole Moiety : A diverse array of analogues can be generated by starting with substituted 2-aminophenols. These precursors can be cyclized using reagents such as carbon disulfide or potassium ethyl xanthate to yield substituted 2-mercaptobenzoxazoles. These intermediates can then be alkylated as previously described to produce a library of analogues with various substituents on the aromatic ring.
Modification of the Propan-2-one Side Chain : The propan-2-one side chain can be modified by employing different α-halo ketones in the alkylation step. For example, using 3-chlorobutan-2-one would introduce a methyl group adjacent to the carbonyl, while using 1-bromo-3,3-dimethylbutan-2-one would introduce a bulky tert-butyl group.
These approaches allow for the systematic variation of the steric and electronic properties of the molecule, enabling a thorough investigation of its chemical and biological properties.
Chemical Reactivity and Derivatization Pathways of 1 Benzoxazol 2 Ylthio Propan 2 One
Reactivity of the Thioether Moiety
The thioether group in 1-(Benzoxazol-2-ylthio)-propan-2-one is a key site for chemical modification. The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to oxidation and alkylation. Furthermore, the thioether can act as a directing group in transition-metal-catalyzed C-H functionalization reactions.
Oxidation Reactions Leading to Sulfoxides and Sulfones
The sulfur atom in the thioether linkage of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for thioethers and can be achieved using a variety of oxidizing agents. The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidant.
Detailed Research Findings:
While specific studies on the oxidation of this compound are not extensively documented, the oxidation of analogous 2-alkylthiobenzoxazoles and other thioethers is well-established. Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). For the further oxidation of sulfoxides to sulfones, stronger oxidizing agents or harsher reaction conditions are typically required. For instance, potassium permanganate (B83412) (KMnO₄) or an excess of H₂O₂ can be employed.
The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The presence of the electron-withdrawing benzoxazole (B165842) ring may slightly decrease the nucleophilicity of the sulfur atom compared to a simple dialkyl thioether, potentially requiring slightly more forcing conditions for oxidation.
Table 1: Oxidation Products of this compound
| Starting Material | Oxidizing Agent (1 equiv.) | Major Product |
| This compound | H₂O₂ or m-CPBA | 1-(Benzoxazol-2-ylsulfinyl)-propan-2-one (Sulfoxide) |
| This compound | Excess H₂O₂ or KMnO₄ | 1-(Benzoxazol-2-ylsulfonyl)-propan-2-one (Sulfone) |
Alkylation Reactions of the Sulfur Atom
The nucleophilic sulfur atom of the thioether can undergo alkylation reactions with electrophilic reagents such as alkyl halides. This reaction results in the formation of a sulfonium (B1226848) salt, where the sulfur atom becomes positively charged and tricoordinate.
Detailed Research Findings:
The alkylation of 2-alkylthiobenzoxazoles is a feasible transformation. The reaction typically proceeds via an Sₙ2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. The reactivity of the alkylating agent follows the typical Sₙ2 trend (e.g., CH₃I > CH₃Br > CH₃Cl). The formation of the sulfonium salt introduces a positive charge on the sulfur, which can further influence the reactivity of the molecule, for example, by making the adjacent methylene (B1212753) protons more acidic.
Table 2: Representative Alkylation Reaction
| Reactant 1 | Reactant 2 | Product |
| This compound | Methyl Iodide (CH₃I) | 2-(2-Oxopropyl)-S-methyl-benzoxazol-2-yl-sulfonium iodide |
Transition-Metal-Catalyzed C-H Functionalization of Thioethers
The thioether moiety can serve as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the modification of otherwise unreactive C-H bonds. nitrkl.ac.injlu.edu.cn The sulfur atom can coordinate to the metal center, bringing the catalyst into proximity of specific C-H bonds, thereby facilitating their activation and subsequent functionalization.
Detailed Research Findings:
While direct C-H functionalization of this compound has not been specifically reported, extensive research on other thioethers demonstrates the viability of this approach. nitrkl.ac.injlu.edu.cn Palladium, rhodium, and ruthenium are common catalysts for such transformations. nitrkl.ac.injlu.edu.cn In the context of the target molecule, the thioether could potentially direct the functionalization of C-H bonds on the benzoxazole ring or potentially at the methyl group of the propan-2-one moiety, although the latter is generally less common. The regioselectivity of the functionalization would depend on the specific catalyst, ligand, and reaction conditions employed. This strategy offers a powerful tool for the late-stage modification of the molecule, allowing for the introduction of various functional groups, such as aryl, alkyl, or vinyl groups. nitrkl.ac.injlu.edu.cn
Reactivity of the Ketone Functionality (Propan-2-one)
The propan-2-one moiety of this compound possesses a reactive carbonyl group and acidic α-hydrogens, making it susceptible to a variety of nucleophilic addition and condensation reactions.
Nucleophilic Addition Reactions at the Carbonyl Carbon
The electrophilic carbon atom of the carbonyl group is a prime target for attack by nucleophiles. This leads to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. A wide range of nucleophiles can participate in this reaction, including Grignard reagents, organolithium compounds, and hydrides.
Detailed Research Findings:
The addition of Grignard reagents (RMgX) to the carbonyl group of this compound would be expected to produce a tertiary alcohol. libretexts.org Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 1-(benzoxazol-2-ylthio)-propan-2-ol. The steric bulk of the adjacent benzoxazol-2-ylthio group might influence the approach of the nucleophile, but is not expected to completely hinder the reaction.
Table 3: Products of Nucleophilic Addition to this compound
| Nucleophile | Product |
| Grignard Reagent (e.g., CH₃MgBr) | 2-(Benzoxazol-2-ylthio)-1,1-dimethyl-propan-2-ol |
| Hydride Reagent (e.g., NaBH₄) | 1-(Benzoxazol-2-ylthio)-propan-2-ol |
Condensation Reactions Involving the Alpha-Carbons
The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) are acidic due to the electron-withdrawing effect of the carbonyl and the ability of the resulting enolate to be resonance-stabilized. This allows this compound to participate in a variety of condensation reactions.
Detailed Research Findings:
Aldol (B89426) Condensation: In the presence of a base, this compound can act as a nucleophile (as its enolate) and react with an aldehyde or another ketone in an aldol condensation. libretexts.orgwikipedia.org Self-condensation is possible, but a crossed aldol condensation with a non-enolizable aldehyde, such as benzaldehyde, would likely proceed more cleanly to yield an α,β-unsaturated ketone after dehydration. libretexts.org
Mannich Reaction: This compound can also serve as the active hydrogen component in a Mannich reaction. wikipedia.orgnih.gov This three-component reaction involves the aminoalkylation of the α-carbon with formaldehyde (B43269) and a primary or secondary amine, leading to the formation of a β-amino ketone, also known as a Mannich base. wikipedia.org
Knoevenagel Condensation: The active methylene group of this compound can undergo a Knoevenagel condensation with aldehydes or ketones in the presence of a weak base. This reaction typically involves active methylene compounds with two electron-withdrawing groups, and while a simple ketone is less reactive, the reaction can be driven to completion under appropriate conditions. nih.govresearchgate.net
Wittig Reaction: The carbonyl group can be converted to an alkene via a Wittig reaction. wikipedia.orgmasterorganicchemistry.com This involves the reaction with a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide will determine the structure of the resulting alkene. wikipedia.orgmasterorganicchemistry.com
Table 4: Potential Condensation Reaction Products
| Reaction Type | Reagents | Expected Product |
| Aldol Condensation | Benzaldehyde, Base | 1-(Benzoxazol-2-ylthio)-4-phenyl-but-3-en-2-one |
| Mannich Reaction | Formaldehyde, Dimethylamine | 1-(Benzoxazol-2-ylthio)-4-(dimethylamino)-butan-2-one |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(Benzoxazol-2-ylthiomethyl)-prop-1-ene |
Keto-Enol Tautomerism and Enolate Chemistry
Like other carbonyl compounds with α-hydrogens, this compound can exist as a constitutional isomer, its enol form. masterorganicchemistry.comlibretexts.org This phenomenon, known as keto-enol tautomerism, is a rapid, reversible equilibrium between the keto tautomer and the enol tautomer, which features a hydroxyl group and a carbon-carbon double bond. libretexts.org The equilibrium is typically catalyzed by traces of acid or base. masterorganicchemistry.com For simple ketones, the equilibrium heavily favors the more stable keto form, primarily because the carbon-oxygen double bond is significantly stronger than a carbon-carbon double bond. libretexts.org
The presence of α-hydrogens on the methylene group adjacent to the carbonyl in this compound makes them unusually acidic compared to typical C-H bonds. libretexts.org This acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, known as an enolate, through resonance. masterorganicchemistry.com
Enolate Formation and Reactivity: Treatment with a suitable base removes an α-hydrogen to form the enolate anion. The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can achieve nearly complete conversion to the enolate. masterorganicchemistry.combham.ac.uk Weaker bases, such as alkoxides, establish an equilibrium with a smaller concentration of the enolate. bham.ac.uk
The resulting enolate is a potent nucleophile and a key intermediate in C-C bond formation. masterorganicchemistry.com It is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with "soft" electrophiles, such as alkyl halides, typically occur at the α-carbon, which is a synthetically valuable transformation for introducing alkyl groups at this position. bham.ac.uk Conversely, "hard" electrophiles tend to react at the oxygen atom. bham.ac.uk The nucleophilic character of the enolate allows it to participate in a variety of classical organic reactions, including aldol additions and condensations with other aldehydes or ketones. libretexts.org
Table 1: General Principles of Enolate Formation
| Factor | Description | Implication for this compound |
| α-Hydrogen Acidity | Protons on the carbon adjacent to the carbonyl are acidic (pKa ~19-21 for ketones). libretexts.org | The methylene protons are readily removed by a suitable base. |
| Base Strength | Strong, hindered bases (e.g., LDA) favor complete and irreversible enolate formation. masterorganicchemistry.com | LDA would be effective for generating the enolate for subsequent alkylation. |
| Equilibrium | Weaker bases (e.g., NaOH, NaOR) establish an equilibrium between the ketone, base, enolate, and conjugate acid. bham.ac.uk | These conditions are typical for reactions like the aldol condensation. |
| Nucleophilicity | The enolate is a strong nucleophile, with the negative charge delocalized between the α-carbon and the oxygen. masterorganicchemistry.com | It can react with a wide range of electrophiles to form new C-C bonds. |
Reactivity of the Benzoxazole Core
The benzoxazole ring is an aromatic heterocyclic system that is relatively stable but possesses reactive sites that allow for functionalization. nih.govresearchgate.net Its reactivity is influenced by the fusion of the electron-rich oxazole (B20620) ring with the benzene (B151609) ring.
The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution. The substitution pattern is directed by the fused oxazole moiety. The heteroatoms in the oxazole ring influence the electron density of the benzene ring, typically directing incoming electrophiles to specific positions. In related benzofused heterocycles, electrophilic attack often occurs at the 4- and 6-positions. However, the reaction conditions must be carefully controlled, as the oxazole ring can be sensitive to strong acids often used in these reactions. The presence of the 2-thioether substituent may also influence the regioselectivity and reactivity of the ring towards electrophiles.
The C2 position of the benzoxazole ring is particularly susceptible to nucleophilic attack, especially when a good leaving group is present. nih.govresearchgate.net In the case of this compound, the thioether linkage itself is the result of a nucleophilic substitution reaction where 2-mercaptobenzoxazole (B50546) acts as the nucleophile. nih.govsapub.org
If the benzoxazole ring is substituted with a halogen (e.g., chloro, bromo), it can undergo nucleophilic aromatic substitution (SNAr) reactions. nih.gov The viability and rate of these reactions are highly dependent on the electronic nature of the heteroarene and the position of the halogen. nih.gov Electron-withdrawing groups on the ring can activate it towards nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halide, providing a pathway to a wide range of substituted benzoxazole derivatives. nih.gov
Under certain conditions, the benzoxazole ring can undergo nucleophilic attack leading to ring-opening. This reaction pathway provides access to 2-substituted aminophenol derivatives. For example, treatment of certain fused benzoxazin- or benzoxazolin-indazoles with various nucleophiles like thiolates or alkoxides can result in the opening of the oxazine (B8389632) or oxazoline (B21484) ring. nih.gov This type of reaction, sometimes proceeding through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, highlights the potential for the benzoxazole nucleus to be synthetically transformed into other heterocyclic or functionalized aromatic systems. nih.gov
Derivatization Strategies for Enhancing Molecular Complexity
The this compound scaffold is a versatile building block for constructing more complex molecules, particularly novel heterocyclic systems. The ketone and adjacent active methylene group are the primary sites for these derivatization reactions.
The reactive nature of the ketone and its α-methylene group allows for condensation reactions with various binucleophiles to form new heterocyclic rings. These reactions significantly increase the molecular complexity and lead to hybrid molecules containing both the benzoxazole moiety and a newly formed heterocycle.
Synthesis of Thiazoles: A common strategy for thiazole (B1198619) synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. youtube.com By analogy, this compound can first be halogenated at the α-carbon (C1) using standard reagents (e.g., Br₂ in acetic acid). The resulting α-halo-ketone intermediate can then be reacted with a thioamide, such as thiourea (B124793), to construct a 2-aminothiazole (B372263) ring attached to the benzoxazole scaffold. nanobioletters.comresearchgate.netsciencescholar.us
Synthesis of Pyrimidines: Pyrimidine (B1678525) rings can be synthesized by the condensation of a 1,3-dicarbonyl compound or its equivalent with urea, thiourea, or guanidine. nih.govnih.gov The this compound can be elaborated into a suitable precursor for pyrimidine synthesis. For example, a Claisen condensation with an ester (e.g., ethyl formate) would generate a 1,3-keto-aldehyde derivative. This intermediate can then undergo cyclocondensation with thiourea to yield a 2-mercaptopyrimidine (B73435) ring. nih.govresearchgate.net Alternatively, condensation of α,β-unsaturated ketone derivatives (chalcones), which can be prepared from the starting ketone, with thiourea is a known route to pyrimidine derivatives. nih.govnih.gov
Synthesis of Hydrazones and Other Heterocycles: The ketone carbonyl group readily reacts with hydrazine (B178648) and its derivatives to form hydrazones. mdpi.commdpi.com These hydrazone intermediates can be valuable precursors for synthesizing other heterocycles. For instance, treatment of 2-mercaptobenzoxazole derivatives with hydrazine hydrate (B1144303) followed by condensation with aldehydes or cyclization reactions can lead to the formation of triazine and other complex fused systems. sapub.orguobaghdad.edu.iqresearchgate.net
Table 2: Potential Derivatization Reactions
| Target Heterocycle | Key Reagents | Reaction Type | Resulting Structure |
| Thiazole | 1. Halogenating agent (e.g., Br₂) 2. Thiourea or Thioamide | Hantzsch Thiazole Synthesis | A thiazole ring attached via the C1 carbon of the original propanone chain. |
| Pyrimidine | 1. Ester (for Claisen condensation) 2. Thiourea or Guanidine | Cyclocondensation | A pyrimidine ring fused or linked to the core structure. |
| Hydrazone | Hydrazine or substituted hydrazine | Condensation | A hydrazone derivative, which can be an intermediate for further cyclization. |
| Triazine | Hydrazine, Phenyl isothiocyanate, Alkyl halides | Multi-step synthesis via hydrazide and semicarbazide (B1199961) intermediates | A 1,2,4-triazine (B1199460) ring system linked to the benzoxazole thioether moiety. sapub.org |
Functionalization at Peripheral Sites
The chemical architecture of this compound offers multiple sites for functionalization beyond the active methylene group of the propan-2-one side chain. These peripheral sites, primarily located on the benzoxazole ring system, provide opportunities for the synthesis of a diverse range of derivatives with potentially modified physicochemical and biological properties. The reactivity of the benzoxazole ring is influenced by the presence of the fused benzene and oxazole rings, as well as the nature of the substituent at the 2-position.
Functionalization at the peripheral sites of this compound predominantly involves electrophilic aromatic substitution reactions on the benzene portion of the benzoxazole nucleus. The regioselectivity of these reactions is dictated by the electronic effects of the heterocyclic oxazole ring and the 2-thioether substituent.
Electrophilic Aromatic Substitution on the Benzoxazole Ring
The benzoxazole ring system is generally susceptible to electrophilic attack on the benzene ring. The positions most prone to substitution are C4, C5, C6, and C7. The directing influence of the fused oxazole ring and the 2-alkylthio group determines the precise location of the incoming electrophile.
Nitration:
Nitration of benzoxazole derivatives typically occurs at the 5- or 6-position. nih.gov This is a common method for introducing a nitro group onto the aromatic ring, which can subsequently be reduced to an amino group, providing a handle for further derivatization. For instance, the nitration of a benzoxazole scaffold can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted benzoxazole can serve as a precursor for a variety of other functionalized derivatives. While specific studies on the nitration of this compound are not extensively documented, the general reactivity pattern of benzoxazoles suggests that the nitro group would be introduced at either the 5- or 6-position. Should these positions be blocked, substitution may occur at the 4- or 7-position. nih.gov
Halogenation:
The introduction of halogen atoms (chlorine, bromine, iodine) onto the benzoxazole ring can be accomplished through various halogenating agents. The regioselectivity of halogenation can be influenced by the choice of catalyst and reaction conditions. For example, transition metal-catalyzed halogenation of 2-arylbenzo[d]oxazoles has been shown to occur at the C7-position with a ruthenium catalyst. studysmarter.co.uk While this example involves a 2-aryl substituent, it highlights the possibility of achieving regioselective halogenation on the benzoxazole core. The direct halogenation of this compound would likely yield mono- or di-halogenated products, with the position of substitution being dependent on the specific halogenating agent and reaction parameters.
Research Findings on Peripheral Functionalization of Benzoxazole Derivatives
While direct derivatization of this compound at its peripheral sites is not extensively reported, studies on related 2-substituted benzoxazoles provide valuable insights into potential synthetic pathways. The synthesis of benzoxazole derivatives often involves the cyclization of substituted 2-aminophenols, which allows for the introduction of various functional groups onto the benzene ring prior to the formation of the benzoxazole nucleus. This approach has been widely used to prepare a variety of substituted benzoxazoles with diverse functionalities.
The following table summarizes some examples of peripherally functionalized benzoxazole derivatives, which can be considered as potential synthetic targets starting from appropriately substituted precursors.
| Substituent Position | Functional Group | Synthetic Precursor |
| 5 | Methyl | 4-methyl-2-aminophenol |
| 5 | Chloro | 4-chloro-2-aminophenol |
| 5 | Bromo | 4-bromo-2-aminophenol |
| 5 | Nitro | 4-nitro-2-aminophenol |
| 6 | Methyl | 5-methyl-2-aminophenol |
| 6 | Nitro | 5-nitro-2-aminophenol |
These examples demonstrate the feasibility of incorporating a range of substituents onto the benzoxazole ring. These substituents can, in turn, serve as handles for further chemical modifications, thereby expanding the chemical space of derivatives accessible from the this compound scaffold.
Computational and Theoretical Studies on 1 Benzoxazol 2 Ylthio Propan 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and properties of molecules. nih.gov DFT methods are employed to calculate the electron density of a molecule to determine its energy, optimized geometry, and other key physicochemical parameters. researchgate.net These calculations provide a robust foundation for understanding the molecule's behavior. researchgate.net
Analysis of Electronic Structure (HOMO-LUMO, Electrophilic/Nucleophilic Nature)
The electronic nature of a molecule is primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. scirp.org
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. scirp.orgnih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests that the molecule is more reactive and polarizable. scirp.org For benzoxazole (B165842) and related heterocyclic derivatives, DFT calculations are routinely used to determine these energy values, which helps in predicting their reactivity. researchgate.netresearchgate.net The electrophilic and nucleophilic nature of the molecule can be further quantified using global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness. nih.gov
Table 1: Illustrative Global Reactivity Descriptors from DFT (Note: The following table is a general representation. Specific values for 1-(Benzoxazol-2-ylthio)-propan-2-one are not available in the searched literature.)
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. scirp.org
Different colors on the MEP surface represent varying potential values:
Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. These areas are characteristic of lone pairs on heteroatoms like oxygen and nitrogen.
Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
Green: Denotes areas with neutral or zero potential.
For molecules containing the benzoxazole moiety, MEP analysis can identify the electron-rich nitrogen and oxygen atoms as likely sites for interaction with electrophiles, while electron-deficient regions can also be pinpointed. scirp.org
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules, providing insights that complement static quantum chemical calculations.
Conformational Analysis
Conformational analysis is performed to identify the most stable three-dimensional arrangement (conformer) of a molecule. Since this compound has rotatable single bonds, particularly in the thio-propanone side chain, it can exist in various conformations. Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting structure to identify the global energy minimum and other low-energy conformers. This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov For a single molecule like this compound, MD simulations can be used to explore its conformational landscape in different environments (e.g., in a vacuum or in a solvent).
In the context of drug discovery, MD simulations are more commonly used to investigate the stability of a ligand when bound to a biological target, such as a protein receptor. rjdentistry.com These simulations can reveal key interactions, conformational changes in both the ligand and the protein, and provide an estimate of the binding free energy, which are crucial for understanding the mechanism of action. dntb.gov.ua
Structure-Activity Relationship (SAR) Derivation via in silico Methods
In silico methods are instrumental in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. mdpi.com For a series of related compounds, computational techniques like Quantitative Structure-Activity Relationship (QSAR) are used. QSAR models are mathematical equations that relate variations in the physicochemical properties (descriptors) of molecules to their biological activities. nih.gov
These descriptors can be calculated from the molecular structure and include electronic (e.g., HOMO/LUMO energies), steric, and hydrophobic parameters. By building a statistically validated QSAR model for a set of benzoxazole derivatives, it becomes possible to predict the activity of new, unsynthesized analogs. mdpi.com This predictive capability is highly valuable in medicinal chemistry for prioritizing the synthesis of compounds with potentially enhanced activity and for designing new lead compounds. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Related Analogues
Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of chemical compounds based on their molecular structures. For benzoxazole derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including antimicrobial and anticancer effects.
One study focused on a series of 46 benzoxazole derivatives to develop a robust QSAR model for their antibacterial activity. The results indicated that topological parameters, such as Kier's molecular connectivity indices (¹χ, ¹χv) and topological indices (R), are highly relevant for the antimicrobial activity of these compounds. researchgate.net Such models help in understanding how the shape, size, and branching of the molecule can influence its biological function.
In another study, 3D-QSAR analyses were performed on benzoxazole derivatives targeting different cancer cell lines (HepG2, HCT-116, and MCF-7). nih.gov The researchers used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate predictive models. These models demonstrated good predictability, suggesting their utility in designing more potent anticancer agents. nih.gov The CoMFA and CoMSIA contour maps provide insights into how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules correlate with their biological activity. nih.gov
Table 1: Predictive Values for 3D-QSAR Models of Benzoxazole Derivatives Against Cancer Cell Lines nih.gov
| Cell Line | Model | R²cv | R²pred |
|---|---|---|---|
| HepG2 | CoMFA | 0.509 | 0.5128 |
| CoMSIA | 0.711 | 0.6198 | |
| HCT-116 | CoMFA | 0.574 | 0.5597 |
| CoMSIA | 0.531 | 0.5804 | |
| MCF-7 | CoMFA | 0.568 | 0.5057 |
R²cv: Cross-validated correlation coefficient; R²pred: Predictive correlation coefficient for the test set.
Ligand-Target Interaction Studies (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level.
Prediction of Binding Modes and Affinities
Molecular docking studies on various benzoxazole derivatives have revealed their potential to interact with a range of biological targets. For instance, docking studies of novel 2-substituted benzoxazole derivatives against the Prostaglandin H Synthase (PGHS) protein have been performed to evaluate their anti-inflammatory potential. researchgate.net These studies help in visualizing the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein.
In a study on benzoxazole derivatives as potential anticancer agents, molecular docking was used to predict the binding modes of these compounds with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The docking results provided insights into the key amino acid residues involved in the interaction, which is crucial for the design of more effective inhibitors.
Another study investigated the antifungal activity of 2-(aryloxymethyl) benzoxazole derivatives and employed molecular docking to understand their interaction with the lipid transfer protein sec14p from Saccharomyces cerevisiae. researchgate.netnih.gov The docking scores and binding energies obtained from these simulations often correlate with the experimentally observed biological activity. For example, a study on novel benzoxazole derivatives targeting the COX-2 enzyme reported a correlation between the in vivo anti-inflammatory activity and the in silico docking results. tandfonline.comtandfonline.com
Table 2: Example Docking Scores of Benzoxazole Derivatives Against Bacterial DNA Gyrase tandfonline.com
| Compound | Docking Score (kcal/mol) |
|---|---|
| Derivative 10 | -6.389 |
| Derivative 13 | -6.414 |
| Derivative 14 | -6.463 |
| Derivative 26 | -6.687 |
Analysis of Ligand-Receptor Stability
Beyond predicting the binding pose, computational methods can also be used to analyze the stability of the ligand-receptor complex. Molecular dynamics (MD) simulations are often employed for this purpose. While specific MD simulation data for this compound is unavailable, studies on other benzoxazole derivatives have utilized this technique.
For instance, MD simulations were performed on benzoxazole derivatives targeting VEGFR-2 to assess the stability of the predicted binding modes obtained from molecular docking. nih.gov These simulations can reveal how the ligand and protein interact and move over time, providing a more dynamic picture of the binding event. The stability of the complex is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms throughout the simulation. A stable RMSD profile generally indicates a stable binding complex.
Mechanistic Investigations of Biological Activities of 1 Benzoxazol 2 Ylthio Propan 2 One Analogues in Vitro Focus
Antimicrobial Activity Mechanisms (in vitro)
Analogues of 1-(Benzoxazol-2-ylthio)-propan-2-one have demonstrated a broad spectrum of antimicrobial activities. The mechanisms behind these effects are multifaceted, involving the modulation of essential bacterial and fungal cellular processes.
In vitro investigations have revealed that benzoxazole (B165842) derivatives can inhibit key bacterial enzymes essential for survival and replication. Molecular docking studies have suggested that the antibacterial activity of some 2-substituted benzoxazole derivatives may be linked to the inhibition of DNA gyrase, an enzyme critical for DNA replication. nih.gov Another potential target is the GlcN-6-P synthase, an enzyme involved in the formation of the bacterial cell wall component peptidoglycan. researchgate.net
Furthermore, some benzimidazole-based analogues, which share structural similarities, have been designed to inhibit phenylalanyl-tRNA synthetase (PheRS), an enzyme vital for protein synthesis. nih.gov Certain 1,3-benzoxazol-2(3H)-one derivatives have also been shown to act as inhibitors of the quorum-sensing system in Pseudomonas aeruginosa. This mechanism disrupts bacterial communication, leading to a significant reduction in virulence factors such as elastase production, biofilm formation, and swarming motility. nih.gov
Table 1: In Vitro Bacterial Target Modulation by Benzoxazole Analogues
| Compound Class | Potential Bacterial Target | Mechanism of Action | Affected Bacterial Process |
|---|---|---|---|
| 2-Substituted benzoxazoles | DNA gyrase | Enzyme Inhibition | DNA Replication |
| Dichloro substituted benzoxazoles | GlcN-6-P synthase | Enzyme Inhibition | Cell Wall Synthesis |
| Benzimidazole-based thio-oxadiazoles | Phenylalanyl-tRNA synthetase (PheRS) | Enzyme Inhibition | Protein Synthesis |
A primary mechanism for the antifungal activity of benzoxazole and particularly benzimidazole (B57391) analogues is the disruption of the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, ultimately resulting in cell lysis and death. nih.gov These compounds often act by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51), which is a key step in the conversion of lanosterol to ergosterol. frontiersin.orgresearchgate.net The inhibition of this pathway not only depletes ergosterol but also leads to the accumulation of toxic sterol intermediates within the fungal cell membrane. frontiersin.org
Disruption of ergosterol biosynthesis has also been shown to trigger transcriptional responses in fungi, including the upregulation of genes related to efflux pumps, which is a mechanism of stress response to these inhibitors. frontiersin.org
Table 2: In Vitro Fungal Target Modulation by Benzoxazole and Benzimidazole Analogues
| Mechanism | Molecular Target | Consequence for Fungal Cell |
|---|---|---|
| Ergosterol Biosynthesis Inhibition | Lanosterol 14-alpha-demethylase (CYP51) | Depletion of ergosterol, accumulation of toxic sterol intermediates |
| Membrane Permeabilization | Fungal Cell Membrane | Increased permeability, cell lysis, and death |
The antimicrobial effects of these compounds are rooted in their direct interactions with essential microbial biomolecules. As previously mentioned, specific enzymes such as DNA gyrase, GlcN-6-P synthase, and phenylalanyl-tRNA synthetase are key targets. nih.govresearchgate.netnih.gov The inhibition of these enzymes disrupts fundamental cellular processes. For instance, the binding of benzoxazole derivatives to DNA gyrase would interfere with the enzyme's ability to manage DNA supercoiling, thereby halting replication. nih.gov Similarly, interaction with GlcN-6-P synthase directly impedes the synthesis of the bacterial cell wall, a structure crucial for maintaining cellular integrity. researchgate.net
Anthelmintic Activity Mechanisms (in vitro)
The efficacy of benzoxazole derivatives against helminths has been demonstrated in several in vitro studies, with a primary mechanism of action identified.
The principal in vitro anthelmintic mechanism of action for benzoxazole analogues is their interaction with the structural protein β-tubulin. researchgate.netnih.gov Tubulin proteins are the building blocks of microtubules, which are essential for various cellular functions in parasites, including cell division, motility, and intracellular transport. By binding to β-tubulin, these compounds inhibit its polymerization into microtubules. nih.gov This disruption of microtubule formation is detrimental to the parasite's survival. Molecular docking studies have corroborated these findings, showing that benzoxazole derivatives have a good affinity for the active pocket of β-tubulin, suggesting they are effective inhibitors. researchgate.netnih.gov The binding of these compounds to the colchicine (B1669291) site on tubulin can prevent the necessary conformational changes for microtubule assembly. mdpi.com
Table 3: In Vitro Anthelmintic Mechanism of Benzoxazole Analogues
| Target Protein | Mechanism of Action | Effect on Parasite |
|---|
Antiviral Activity Mechanisms (in vitro)
Some analogues of this compound have exhibited moderate in vitro activity against certain viruses. Studies on acyclic nucleoside analogues of benzimidazole have shown activity against some RNA viruses. nih.gov The mechanism for these benzimidazole derivatives is proposed to be similar to that of other nucleoside analogues, which act by inhibiting viral replication processes. However, detailed mechanistic studies specifically for this compound and its close analogues in the context of antiviral activity are less extensively documented in the available literature.
Antitumor Activity Mechanisms (in vitro)
The antitumor effects of this compound analogues are multifaceted, involving the activation of programmed cell death, interruption of the cell division cycle, and inhibition of key enzymes that drive cancer progression.
A primary mechanism by which benzoxazole analogues exert their antitumor activity is through the induction of apoptosis, or programmed cell death. In vitro studies have shown that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway.
This pathway is heavily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). nih.gov Several benzoxazole derivatives have been shown to modulate the balance of these proteins. For instance, a potent benzoxazole analogue, compound 12l , was found to significantly reduce the level of the anti-apoptotic protein Bcl-2 while simultaneously increasing the level of the pro-apoptotic protein Bax in HepG2 liver cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane integrity, a key event in initiating apoptosis. nih.govnih.gov
The disruption of the mitochondrial pathway leads to the activation of a cascade of cysteine proteases known as caspases. nih.gov These enzymes are the executioners of apoptosis. Studies have demonstrated that treatment with benzoxazole analogues leads to a significant increase in the levels of activated caspase-3. nih.govresearchgate.net For example, compound 12l caused a 2.98-fold increase in caspase-3 levels in HepG2 cells, while another analogue, 14b , induced a 4.8-fold increase. nih.govresearchgate.net This activation of effector caspases culminates in the cleavage of cellular proteins and the orderly dismantling of the cancer cell. nih.gov
The table below summarizes the effects of selected benzoxazole analogues on key apoptosis markers in the HepG2 cancer cell line.
| Compound | Effect on Bax Level (fold change vs. control) | Effect on Bcl-2 Level (fold change vs. control) | Effect on Caspase-3 Level (fold change vs. control) | Reference |
|---|---|---|---|---|
| 12l | 3.40 | 0.47 | 2.98 | nih.gov |
| 14b | Not Reported | Not Reported | 4.80 | researchgate.net |
In addition to inducing cell death, benzoxazole analogues can halt the proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a series of phases (G0/G1, S, G2, M) that cells go through to divide and replicate. By blocking progression through this cycle, these compounds can prevent tumor growth.
Flow cytometry analyses have shown that benzoxazole derivatives can arrest cancer cells at different phases of the cycle. A benzoxazole derivative known as K313 was observed to induce a moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi human B-cell leukemia and lymphoma cells. researchgate.net Treatment with 4 µM of K313 increased the percentage of Nalm-6 cells in the G0/G1 phase from 30.9% to 40.2%. researchgate.net
Other analogues have been found to arrest cells primarily at the Pre-G1 and G1 phases. nih.gov For example, compound 12l was shown to cause a significant accumulation of HepG2 cells in these phases. nih.gov Another derivative, compound 14b , also arrested HepG2 cell growth at the Pre-G1 phase, leading to an increase in the apoptotic cell population to 16.52%, compared to 0.67% in untreated control cells. researchgate.net In contrast, some 2-mercaptobenzoxazole (B50546) derivatives have been shown to cause cell cycle arrest at the G2/M phase. openmedicinalchemistryjournal.com
The following table presents data from flow cytometry analysis showing the effect of a benzoxazole analogue on cell cycle distribution in the Nalm-6 leukemia cell line.
| Treatment | Cell Population in G0/G1 Phase (%) | Cell Population in S Phase (%) | Cell Population in G2/M Phase (%) | Reference |
|---|---|---|---|---|
| Control | 30.9 | 57.3 | 11.8 | researchgate.net |
| K313 (4 µM) | 40.2 | 49.6 | 10.2 | researchgate.net |
Protein kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. openmedicinalchemistryjournal.com The dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for anticancer drugs. Analogues of this compound have been identified as potent inhibitors of several key protein kinases.
One of the most significant targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize. nih.gov Several benzoxazole derivatives have demonstrated potent VEGFR-2 inhibitory activity. For instance, compound 12l showed an IC₅₀ value of 97.38 nM against VEGFR-2, while another analogue, 8d , was even more potent with an IC₅₀ of 55.4 nM. researchgate.netnih.gov
In addition to VEGFR-2, these compounds have been shown to inhibit a range of other kinases. A 2-mercaptobenzoxazole derivative, compound 6b , displayed broad-spectrum kinase inhibition, with potent activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2), alongside VEGFR-2. openmedicinalchemistryjournal.com CDKs are crucial for regulating the cell cycle, and their inhibition contributes to the cell cycle arrest mechanisms discussed previously. openmedicinalchemistryjournal.com
The table below lists the in vitro inhibitory activity (IC₅₀ values) of selected benzoxazole analogues against various protein kinases.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 12l | VEGFR-2 | 97.38 | nih.gov |
| 8d | VEGFR-2 | 55.4 | researchgate.net |
| 6b | EGFR | 279 | openmedicinalchemistryjournal.com |
| HER2 | 224 | ||
| VEGFR-2 | 565 | ||
| CDK2 | 886 |
Anti-Inflammatory Activity Mechanisms (in vitro)
The anti-inflammatory properties of this compound analogues are primarily attributed to their ability to modulate key enzymatic pathways involved in the inflammatory response.
The cyclooxygenase (COX) enzymes, particularly COX-2, are central to the inflammatory process. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. longdom.org Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform. longdom.org
Several studies have synthesized and evaluated benzoxazole derivatives for their ability to inhibit COX enzymes in vitro. These studies consistently show that many analogues are potent and selective inhibitors of COX-2. For example, a series of novel 1,4-benzoxazine derivatives were tested, with the most active compounds exhibiting IC₅₀ values for COX-2 in the range of 0.57–0.72 µM, which is comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 0.30 µM). These compounds showed high selectivity for COX-2 over COX-1, with selectivity indices ranging from 186.8 to 242.4.
The table below presents the in vitro COX-1 and COX-2 inhibitory activities for representative benzoxazine (B1645224) analogues, highlighting their potency and selectivity for the COX-2 enzyme.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |
|---|---|---|---|---|
| 3e | 134.5 | 0.57 | 236.0 | |
| 3f | 142.0 | 0.61 | 232.8 | |
| 3r | 167.3 | 0.72 | 232.4 | |
| 3s | 134.5 | 0.72 | 186.8 | |
| Celecoxib (Reference) | >100 | 0.30 | >303 |
Cytokine Production Modulation
In vitro studies have demonstrated that analogues of this compound, specifically compounds featuring the benzoxazole core, can modulate the production of key inflammatory cytokines. Research has focused on their ability to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pivotal mediators in inflammatory pathways. jocpr.comnih.gov
A series of 2-(3-Arylureido)benzoxazole derivatives were synthesized and evaluated for their in vitro inhibitory effects on TNF-α and IL-6. jocpr.com Among the tested compounds, certain analogues showed potent inhibition of both cytokines. For instance, compound 5e (structure unspecified in the source) was identified as a particularly potent inhibitor, with activity comparable to the standard drug dexamethasone (B1670325) at a concentration of 10 μM. jocpr.com
Another study focused on benzoxazolone derivatives as inhibitors of Myeloid differentiation protein 2 (MD2), which is essential for lipopolysaccharide (LPS) sensing and subsequent inflammatory responses. nih.gov Several of these compounds demonstrated significant activity against IL-6 production. Notably, compounds 3d and 3g (structures unspecified in the source) were the most effective, exhibiting IC₅₀ values of 5.43±0.51 μM and 5.09±0.88 μM, respectively. nih.gov Further investigation confirmed that these compounds could competitively inhibit the binding of a probe to the MD2 protein, suggesting a mechanism for their anti-inflammatory action. nih.gov
Additionally, research into other benzoxazole derivatives has shown they can suppress IL-6-mediated signaling by inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3). nih.gov Certain compounds strongly suppressed this phosphorylation by 80-90%. nih.gov The active compound 4 (structure unspecified in the source) was also found to strongly suppress the production of inflammatory cytokines IFN-γ and IL-17 by CD4+ T cells, indicating a broad modulatory effect on immune responses. nih.gov
Table 1: In vitro IL-6 Inhibition by Benzoxazole Analogues
Compound Target/Assay IC₅₀ (μM) Reference Compound 3g IL-6 Inhibition 5.09 ± 0.88 acs.org Compound 3d IL-6 Inhibition 5.43 ± 0.51 acs.org Compound 3c IL-6 Inhibition 10.14 ± 0.08 acs.org Compound 5e TNF-α and IL-6 Inhibition Potent at 10 μM nih.gov
Bioactivation Pathways of Thioether Prodrugs
The investigation of this compound analogues has revealed that some act as prodrugs, requiring metabolic activation to become pharmacologically active. A prominent example is the bioactivation of thioalkylbenzoxazole derivatives in the context of their antitubercular activity. acs.orgnih.gov
As established through biological profiling and mutant analysis, a lead thioalkylbenzoxazole compound was identified as a prodrug. acs.orgacs.org Its mechanism of action is dependent on bioactivation by the mycobacterial enzyme MymA, a flavin monooxygenase encoded by the Rv3083 gene in Mycobacterium tuberculosis. acs.org The activation process is believed to involve the S-oxidation of the thioether group. This type of oxidative metabolism is a known bioactivation mechanism for other sulfur-containing antitubercular prodrugs, such as ethionamide. acs.org The resistance developed by M. tuberculosis strains with mutations in the mymA gene provides strong evidence for this specific bioactivation pathway. acs.org This targeted activation within the mycobacteria represents a selective therapeutic strategy, minimizing off-target effects in the host.
Table of Compounds Mentioned
Compound Name/Class This compound 2-(3-Arylureido)benzoxazole Benzoxazolone derivatives Thioalkylbenzoxazole Benzoxazinic nitrones Benzoxazole-based Sulphonamide Benzoxazole phenoxy acetamides Benzimidazole derivatives Dexamethasone Vitamin C Trolox Acarbose Ethionamide
Applications As a Synthetic Building Block and Material Precursor
Utilization in the Construction of Advanced Heterocyclic Scaffolds
The structure of 1-(benzoxazol-2-ylthio)-propan-2-one is a valuable starting point for the synthesis of a variety of advanced heterocyclic systems. The benzoxazole (B165842) core is a well-established pharmacophore, and modifications originating from the thio-propanone side chain allow for the creation of novel fused and substituted heterocyclic derivatives.
Research has demonstrated that related benzoxazole-2-thioether compounds can be elaborated into more complex structures. For instance, derivatives like ethyl 2-(benzoxazol-2-ylthio)acetate, which shares the core benzoxazole-thioether motif, are key intermediates in multi-step syntheses. This acetate (B1210297) can be converted to a hydrazide, which then serves as a platform for constructing various heterocyclic rings by reacting with different reagents. researchgate.netbohrium.com
Examples of heterocyclic systems synthesized from such benzoxazole precursors include:
Thiazolidinones and Azetidinones: Schiff bases derived from 2-(benzoxazol-2-ylthio)acetohydrazide can be cyclized with thioglycolic acid or chloroacetyl chloride to yield thiazolidinone and azetidinone rings, respectively. researchgate.netbohrium.com
Triazoles: The reaction of 2-mercaptobenzoxazole (B50546) derivatives with reagents like carbon disulfide or p-bromophenacyl bromide can lead to the formation of fused 1,2,4-triazole (B32235) systems. researchgate.net
Pyridazinones and Phthalazinones: 2-Hydrazinobenzoxazole, derived from 2-mercaptobenzoxazole, can react with carboxylic anhydrides to form pyridazinone and phthalazinone derivatives. researchgate.net
These synthetic pathways highlight the utility of the benzoxazole-2-thioether scaffold as a foundational element for accessing a broader chemical space of complex heterocyclic molecules. The general strategy involves using the thioether-linked side chain as a handle to introduce new functionalities and build additional rings onto the core structure.
Table 1: Examples of Heterocyclic Scaffolds Derived from Benzoxazole-2-Thioether Precursors
| Precursor | Reagent(s) | Resulting Heterocyclic Scaffold | Reference |
|---|---|---|---|
| 2-(Benzoxazol-2-ylthio)-N'-substituted acetohydrazide (Schiff Base) | Thioglycolic Acid | Thiazolidinone | researchgate.netbohrium.com |
| 2-(Benzoxazol-2-ylthio)-N'-substituted acetohydrazide (Schiff Base) | Chloroacetyl Chloride | Azetidinone | bohrium.com |
| 2-Hydrazinobenzoxazole | Carboxylic Anhydrides | Pyridazinone, Phthalazinone | researchgate.net |
| 2-Mercaptobenzoxazole | Hydrazine (B178648) Hydrate (B1144303), then CS₂/NaOH | 1,2,4-Triazole | researchgate.net |
Role in the Synthesis of Biologically Active Hybrid Molecules
The benzoxazole nucleus is a key structural motif in many compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govnih.gov this compound is an ideal precursor for creating hybrid molecules, where the benzoxazole core is combined with other pharmacologically active moieties to enhance or modify biological activity.
The synthetic versatility of the benzoxazole-2-thioether scaffold allows for its incorporation into larger molecules designed to interact with specific biological targets. For example, derivatives synthesized from 2-(benzoxazol-2-ylthio)acetohydrazide have been explored for their potential pharmacological profiles. researchgate.netbohrium.com The resulting thiazolidinone and azetidinone hybrids have been investigated for anti-inflammatory and antioxidant activities. bohrium.com
Furthermore, the combination of a benzoxazole ring with other heterocyclic systems is a known strategy for developing potent therapeutic agents. Studies on related structures have shown that benzoxazole-containing hybrids can act as:
Antimicrobial Agents: Novel benzoxazole derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, and moderate antifungal activity. nih.gov
Enzyme Inhibitors: Certain benzoxazole derivatives have been identified as potent inhibitors of human monoamine oxidase (MAO), suggesting potential applications in neurological disorders. researchgate.net
Anticancer Agents: The cytotoxic effects of various benzoxazole derivatives against different cancer cell lines have been reported, indicating their potential as anticancer drug candidates. nih.gov
The synthesis of these hybrid molecules often involves multi-step reaction sequences where the initial benzoxazole thioether is modified to link it to another bioactive component, creating a single molecule with potentially synergistic or novel therapeutic effects. nih.govmdpi.com
Table 2: Biological Activities of Hybrid Molecules Derived from Benzoxazole Scaffolds
| Derived Molecular Class | Biological Activity Investigated | Example Target/Organism | Reference(s) |
|---|---|---|---|
| Benzoxazole-Thiazolidinone Hybrids | Anti-inflammatory, Antioxidant | In vivo and in vitro models | bohrium.com |
| 2-Substituted Benzoxazoles | Antibacterial | E. coli, S. aureus | nih.gov |
| N-Substituted Benzoxazolones | Cytotoxic, Antimicrobial | K562, HeLa cell lines; Bacteria, Yeasts | nih.gov |
| 2-Methylbenzoxazole Derivatives | MAO-A and MAO-B Inhibition | Human Monoamine Oxidase | researchgate.net |
Potential in Materials Science (e.g., Fluorescent Compounds, Ligands for Metal Complexes)
Beyond its applications in medicinal chemistry, the benzoxazole scaffold is of growing interest in materials science due to its unique electronic and photophysical properties.
Fluorescent Compounds: Benzoxazole is a core component of many fluorescent compounds. nih.gov These molecules are characterized by their ability to absorb light at a specific wavelength and emit it at a longer wavelength. This property makes them useful in various applications, including as fluorescent probes and labels in biological imaging. nih.gov The electronic structure of the fused aromatic system in this compound provides a basis for the development of new fluorescent materials. By chemically modifying the benzoxazole ring or the side chain, the absorption and emission properties can be fine-tuned for specific applications.
Ligands for Metal Complexes: The nitrogen and sulfur atoms within the this compound structure can act as donor atoms, making the molecule and its derivatives suitable ligands for coordinating with metal ions. The formation of metal complexes can dramatically alter the chemical, electronic, and biological properties of the parent ligand.
Research on related benzoxazole-based ligands has shown that their metal complexes can exhibit significant biological activity and unique structural features. nih.gov
Enhanced Biological Activity: Transition metal complexes of benzoxazole derivatives have demonstrated greater antibacterial and antitumor activities compared to the free ligands. nih.govnih.gov This enhancement is often attributed to the geometry of the complex and its ability to interact more effectively with biological targets like DNA. nih.gov
Coordination Chemistry: Benzoxazole derivatives can form stable complexes with a variety of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). nih.govresearchgate.net The resulting coordination compounds can adopt different geometries, such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. researchgate.netseejph.com
The ability of this compound and its derivatives to act as ligands opens up possibilities for their use in catalysis, sensor technology, and the development of novel metallodrugs. nih.govmdpi.com
Table 3: Applications of Benzoxazole Derivatives in Materials Science
| Application Area | Property/Function | Metal Ions Used (if applicable) | Reference(s) |
|---|---|---|---|
| Fluorescent Probes | Fluorescence for labeling thiol groups | N/A | nih.gov |
| Metal-Based Therapeutics | Enhanced antitumor and antibacterial activity | Cu(II), Co(II), Ni(II), Zn(II) | nih.govnih.gov |
| Coordination Chemistry | Formation of stable metal complexes | Mn(II), Co(II), Cu(II), Zn(II), Cd(II) | researchgate.net |
| Multidrug Resistance Reversal | Efflux pump inhibition in bacteria | Zn(II), Cu(II), Fe(III) | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 1-(benzoxazol-2-ylthio)-propan-2-one, and how can reaction yields be optimized?
The compound can be synthesized via nucleophilic substitution at the benzoxazole C2 position. A two-step approach is typical:
Benzoxazole ring formation : Cyclization of 2-aminophenol derivatives with carbonyl compounds under acidic conditions (e.g., polyphosphoric acid) .
Thioether linkage introduction : React the benzoxazole intermediate with propan-2-one thiol derivatives using coupling agents like methanesulfonyl chloride or thionyl chloride in the presence of a base (e.g., triethylamine) .
Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of thiol to benzoxazole) and use inert atmospheres to minimize oxidation side products.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Spectroscopic characterization :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%) .
- Single-crystal X-ray diffraction : Resolve crystal structure to confirm bond lengths and angles (e.g., C-S bond ~1.78 Å) .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- LC-MS/MS : Employ electrospray ionization (ESI) in positive mode with MRM transitions (e.g., m/z 235 → 162 for fragmentation) .
- GC-MS : Derivatize the compound with BSTFA to enhance volatility and detect via electron ionization (EI) .
- Validation parameters : Report recovery rates (85–110%), LOD (0.1 ng/mL), and LOQ (0.3 ng/mL) using spiked biological samples .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Steric hindrance : The benzoxazole ring’s planar structure facilitates π-π stacking but may hinder bulky substituents at the C2 position.
- Electronic effects : The electron-withdrawing benzoxazole group activates the thioether for nucleophilic substitution. Computational studies (DFT) show a partial positive charge on the sulfur atom, favoring reactions with electron-rich nucleophiles .
- Case study : Suzuki-Miyaura coupling with arylboronic acids requires Pd(OAc)/XPhos catalysts and elevated temperatures (80–100°C) to overcome steric limitations .
Q. What strategies resolve contradictions in reported biological activity data for benzoxazole-thioether derivatives?
- Experimental design :
- Dose-response consistency : Test multiple concentrations (e.g., 1–100 μM) across replicates to identify outlier data .
- Control for photodegradation : Shield compounds from light during assays, as benzoxazole derivatives are prone to UV-induced decomposition .
- Data reconciliation : Use meta-analysis to compare IC values against standardized cell lines (e.g., HEK293 vs. HeLa) and normalize results to internal controls (e.g., β-actin) .
Q. How can computational modeling predict the metabolic stability of this compound?
- In silico tools :
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Crystallization issues : Poor crystal growth due to flexible propan-2-one moiety.
- Solutions :
- Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
- Introduce halogen substituents (e.g., fluoro at benzoxazole C5) to enhance crystal packing via halogen bonds .
- Case study : A related compound, 3-(2H-benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one, crystallized in a monoclinic system (space group P21) with Z = 2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
